1,4-Dioxaspiro[4.5]decane-7-methanol
Description
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.5]decan-7-ylmethanol |
InChI |
InChI=1S/C9H16O3/c10-7-8-2-1-3-9(6-8)11-4-5-12-9/h8,10H,1-7H2 |
InChI Key |
FTPPLFRLOOBHLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2(C1)OCCO2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
The spiro[4.5]decane core is a versatile scaffold. Variations in substituent type, position, and functional groups significantly influence chemical reactivity, physical properties, and applications. Below is a detailed comparison:
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
*Molecular weight inferred from analogs.
Positional Isomerism and Reactivity
- 7- vs. 8-Substituents: The position of the hydroxymethyl group (7 vs. 8) affects hydrogen bonding and steric interactions. For example, 8-methanol (CAS 66336-42-3) may exhibit higher polarity than 7-methanol due to proximity to the spiro junction.
- Functional Group Impact: Acrylic Acid Derivative (CAS 226916-19-4): The conjugated double bond and carboxylic acid group enable polymerization and surface modification, unlike methanol derivatives. Ester Derivatives (e.g., CAS 412025-07-1): The ethyl ester group enhances lipophilicity, making it suitable for hydrophobic matrices in drug delivery.
Preparation Methods
Acid-Catalyzed Cyclization of Glycerol Derivatives
A widely documented approach involves the acid-catalyzed cyclization of glycerol with cyclohexanone. Tungstophosphoric acid (H₃PW₁₂O₄₀) serves as a heteropolyacid catalyst, enabling the formation of the spirocyclic structure while protecting hydroxyl groups. In this method:
-
Reagents : Glycerol (85% purity), cyclohexanone, tungstophosphoric acid, toluene .
-
Procedure : Glycerol and catalyst are refluxed in toluene under Dean-Stark conditions to remove water. Cyclohexanone is added, and the mixture is refluxed for 3 hours, achieving 89% yield of the spiro product .
-
Mechanism : The catalyst promotes ketal formation between glycerol’s primary hydroxyl groups and cyclohexanone, followed by intramolecular cyclization to form the dioxaspiro ring .
Optimization Insights :
-
Temperature : Reactions conducted at 110–120°C minimize side products.
-
Catalyst Loading : 0.5 equivalents of tungstophosphoric acid balance activity and cost .
Solvent-Mediated Protection/Deprotection Strategies
Alternative methods employ solvent systems to control regioselectivity. For example:
-
Methanol as Solvent : Methanol enhances solubility of intermediates without participating in reactions, simplifying purification .
-
Hydrophilic Ionic Liquids : Imidazolium-based ionic liquids (e.g., [Amim][Cl]) improve miscibility with protected glycerol derivatives, facilitating higher yields in telomerization reactions .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solubility in [Amim][Cl] | Complete miscibility above 300 K | |
| Melting Point of [Amim][Cl] | 337 K (ΔH = 15.2 kJ/mol) |
Multi-Step Synthesis via Intermediate Functionalization
A patent-pending method (CN110818712A) outlines a three-step synthesis for structurally analogous spiro compounds, adaptable to 1,4-dioxaspiro[4.5]decane-7-methanol:
-
Primary Reaction : Urea, diethyl oxalate, and ammonium carbonate react in methanol with sodium to form a cyclic intermediate .
-
Secondary Reaction : Hydrochloric acid mediates hydrolysis, yielding a secondary product.
-
Final Cyclization : 2-(Ethylamino)acetaldehyde and potassium ferricyanide induce spiro ring formation .
Advantages :
Regioselective Modifications Using Protecting Groups
FTIR spectroscopy reveals that intramolecular hydrogen bonding between the methanol group and the dioxane ring dictates regioselectivity . Strategic protection of glycerol’s secondary hydroxyl group with cyclohexanone directs cyclization to the 7-position:
-
Protecting Group : Cyclohexanone forms a ketal with glycerol’s primary hydroxyls, leaving the secondary hydroxyl free for subsequent reactions .
-
Deprotection : Acidic hydrolysis cleaves the ketal, yielding the target methanol derivative .
Comparative Analysis of Synthetic Routes
The table below evaluates key methods:
| Method | Catalyst/Solvent | Yield (%) | Selectivity | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed | H₃PW₁₂O₄₀/Toluene | 89 | High | Requires water removal |
| Ionic Liquid-Mediated | [Amim][Cl] | N/A | Moderate | High viscosity |
| Multi-Step | Methanol/K₃[Fe(CN)₆] | 65–75 | Variable | Multi-step purification |
Q & A
Q. What are the common synthetic routes for 1,4-Dioxaspiro[4.5]decane-7-methanol, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes:
- Core formation : Cyclization of diols with ketones/aldehydes under acidic/basic conditions to form the spirocyclic dioxane ring .
- Functionalization : Subsequent oxidation, reduction, or substitution reactions. For example, NaBH₄ reduction of ketone intermediates (e.g., 1,4-dioxaspiro[4.5]decan-8-one) yields the methanol derivative, with yields dependent on stoichiometry and temperature .
- Purification : Column chromatography is critical for isolating enantiomerically pure forms, as minor impurities can skew biological activity data .
Q. How is the structural elucidation of this compound performed?
- X-ray crystallography : The SHELX suite (e.g., SHELXL, SHELXS) is widely used for resolving spirocyclic structures, particularly for determining stereochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR identify key functional groups (e.g., methanol -OH at δ ~1.5 ppm, spirocyclic ether protons at δ 3.5–4.0 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (C₁₀H₁₈O₃, MW 186.25 g/mol) and fragmentation patterns .
Q. What are the typical oxidation and reduction pathways for this compound?
- Oxidation : Using KMnO₄ or CrO₃ converts the methanol group to a ketone or carboxylic acid, though over-oxidation can occur if conditions are not tightly controlled .
- Reduction : LiAlH₄ selectively reduces ester or ketone moieties without affecting the spirocyclic ether .
- Substitution : Nucleophilic replacements (e.g., halogens via NaI in acetone) modify the methanol group, enabling further derivatization .
Advanced Research Questions
Q. How do stereochemical variations impact biological activity?
The (7R,8S) and (7S,8R) enantiomers exhibit distinct biological profiles:
- Cytotoxicity : The (7R,8S) enantiomer shows higher potency against MCF-7 breast cancer cells (IC₅₀ = 20 µM) compared to its mirror isomer (IC₅₀ = 45 µM) .
- Neuroprotection : Stereochemistry influences binding to neuronal receptors; molecular docking studies suggest enantioselective interactions with NMDA receptors .
- Methodological note : Chiral HPLC or enzymatic resolution is required to isolate enantiomers for activity assays .
Q. How can contradictory data in antioxidant vs. cytotoxic assays be reconciled?
A study reported IC₅₀ = 156.3 µM (antioxidant, liver homogenate) vs. 20 µM (cytotoxic, MCF-7). Potential explanations include:
- Concentration thresholds : Antioxidant effects may require higher concentrations due to non-specific radical scavenging.
- Cell-type specificity : Cancer cells (e.g., MCF-7) may have altered redox homeostasis, enhancing cytotoxicity at lower doses .
- Experimental design : Antioxidant assays (e.g., DPPH) vs. cell viability assays (e.g., MTT) measure different endpoints, complicating direct comparisons .
Q. What strategies optimize synthetic yield in spirocyclic ring formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by stabilizing transition states .
- Catalysis : Lewis acids (e.g., BF₃·Et₂O) accelerate ring closure but may promote side reactions if not quenched promptly .
- Temperature control : Slow heating (e.g., 60°C for 12 hours) minimizes decomposition of sensitive intermediates .
Q. How do computational methods aid in predicting reactivity?
- DFT calculations : Model transition states for spirocyclic ring formation, predicting activation energies (±2 kcal/mol accuracy) .
- MD simulations : Assess solvent effects on reaction pathways, identifying optimal conditions for nucleophilic substitutions .
- Docking studies : Predict binding affinities to biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis .
Key Considerations for Researchers
- Reproducibility : Document reaction conditions meticulously, as minor variations (e.g., solvent purity) significantly impact spirocyclic stability .
- Data validation : Cross-verify spectral data with PubChem/NIST entries to confirm structural assignments .
- Ethical reporting : Disclose enantiomeric ratios in biological studies to avoid misleading conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
